(2-(Pyrimidin-4-yl)cyclopropyl)methanamine
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Overview
Description
(2-(Pyrimidin-4-yl)cyclopropyl)methanamine is a chemical compound with the molecular formula C8H11N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyrimidin-4-yl)cyclopropyl)methanamine typically involves the cyclopropanation of pyrimidine derivatives followed by amination. One common method includes the reaction of pyrimidine with cyclopropyl bromide in the presence of a base to form the cyclopropylpyrimidine intermediate. This intermediate is then treated with ammonia or an amine to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2-(Pyrimidin-4-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
(2-(Pyrimidin-4-yl)cyclopropyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of (2-(Pyrimidin-4-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
(2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone: This compound shares a similar pyrimidine core but has different substituents.
2-aminopyrimidin-4(3H)-one: Another pyrimidine derivative with potential biological activities.
Uniqueness
(2-(Pyrimidin-4-yl)cyclopropyl)methanamine is unique due to its cyclopropyl group, which imparts specific chemical properties and reactivity.
Properties
Molecular Formula |
C8H11N3 |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(2-pyrimidin-4-ylcyclopropyl)methanamine |
InChI |
InChI=1S/C8H11N3/c9-4-6-3-7(6)8-1-2-10-5-11-8/h1-2,5-7H,3-4,9H2 |
InChI Key |
DPGKCMPDUCLWPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=NC=NC=C2)CN |
Origin of Product |
United States |
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